molecular formula C17H13BrCl2N2O4S B13942164 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid CAS No. 535946-08-8

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid

Cat. No.: B13942164
CAS No.: 535946-08-8
M. Wt: 492.2 g/mol
InChI Key: HRGMTHRPUDJLIX-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid is a complex organic compound with the molecular formula C17H13BrCl2N2O4S . This compound is characterized by the presence of multiple functional groups, including bromine, ethoxy, carbamothioylamino, and dichlorobenzoic acid moieties. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid involves several steps. The synthetic route typically starts with the preparation of the 3-bromo-4-ethoxybenzoyl chloride, which is then reacted with thiourea to form the carbamothioylamino derivative. This intermediate is further reacted with 3,5-dichlorobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall structure

Properties

CAS No.

535946-08-8

Molecular Formula

C17H13BrCl2N2O4S

Molecular Weight

492.2 g/mol

IUPAC Name

2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid

InChI

InChI=1S/C17H13BrCl2N2O4S/c1-2-26-13-4-3-8(5-11(13)18)15(23)22-17(27)21-14-10(16(24)25)6-9(19)7-12(14)20/h3-7H,2H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

HRGMTHRPUDJLIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Br

Origin of Product

United States

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